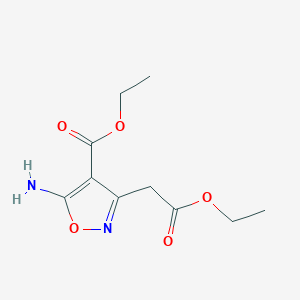
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C10H14N2O5 and a molecular weight of 242.23 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate typically involves the reaction of ethyl 3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate has several applications in scientific research, including:
作用機序
The mechanism of action of Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions. The exact molecular targets and pathways depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
- Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.
生物活性
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate (CAS Number: 82754-70-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Molecular Formula: C₁₀H₁₄N₂O₅
Molar Mass: 242.23 g/mol
Hazard Class: Irritant
The compound features an isoxazole ring, which is known for its role in various biological activities, including anti-cancer properties and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate with ammonia or amines under controlled conditions. The synthesis can be optimized through various reaction conditions to enhance yield and purity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and proteins involved in critical biochemical pathways. The compound can modulate enzymatic activities, leading to effects such as:
- Inhibition of Cancer Cell Proliferation: Research indicates that derivatives of isoxazole, including this compound, exhibit anti-proliferative properties against various cancer cell lines such as MCF-7 and MDA-MB-231. For instance, studies have shown IC50 values indicating effective inhibition at low concentrations .
Anti-Cancer Properties
This compound has demonstrated significant anti-cancer activity:
- Cell Line Studies: In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound induces cell cycle arrest and apoptosis. For example, one study reported an IC50 value of approximately 0.16 µM for MDA-MB-231 cells, indicating potent anti-proliferative effects .
- Mechanisms of Action: The compound appears to induce apoptosis through caspase activation pathways, leading to programmed cell death in cancer cells. This mechanism is crucial for developing new cancer therapies that target resistant cell lines .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to cancer progression:
- VEGFR Inhibition: Certain derivatives have shown inhibitory activity against VEGFR tyrosine kinases, which are essential in angiogenesis and tumor growth. For example, a related study indicated that modifications in the isoxazole ring could enhance binding affinity to these receptors .
Case Studies
Several studies highlight the biological activity of this compound:
特性
IUPAC Name |
ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-3-15-7(13)5-6-8(9(11)17-12-6)10(14)16-4-2/h3-5,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSXFXIUJVDZID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=C1C(=O)OCC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














